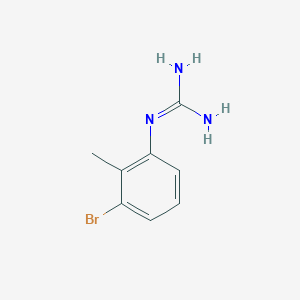
1-(3-Bromo-2-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various molecules. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The molecular formula of this compound is C8H10BrN3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylphenyl)guanidine typically involves the reaction of 3-bromo-2-methylaniline with cyanamide in the presence of a catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired guanidine derivative. Transition-metal-catalyzed guanylation reactions are also employed, where amines react with carbodiimides to form guanidines .
Industrial Production Methods
Industrial production of guanidines, including this compound, often utilizes scalable catalytic processes. These methods ensure high yields and purity of the final product. Catalysts such as scandium triflate and ytterbium triflate are commonly used to facilitate the guanylation reactions .
化学反应分析
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. For example:
Reaction with amines :
In ethanol under reflux with K₂CO₃, the bromine can be displaced by primary or secondary amines, yielding N-substituted aryl guanidines (Table 1) .
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | EtOH, K₂CO₃, reflux, 12 h | 1-(3-Methylamino-2-methylphenyl)guanidine | 78% | |
| Piperidine | DMF, 100°C, 8 h | 1-(3-Piperidino-2-methylphenyl)guanidine | 65% |
Mechanism : The reaction proceeds via a two-step addition-elimination process, facilitated by the electron-withdrawing bromine enhancing ring electrophilicity.
Cross-Coupling Reactions
The bromine serves as a leaving group in palladium-catalyzed couplings, enabling C–C bond formation (Table 2) .
Suzuki-Miyaura Coupling
Using arylboronic acids and Pd catalysts, the bromine is replaced by aryl groups:
Buchwald-Hartwig Amination
Palladium-mediated coupling with amines produces arylaminoguanidines:
| Amine | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 12 h | 1-(3-Morpholino-2-methylphenyl)guanidine | 68% |
Guanidine Group Reactivity
The guanidine moiety participates in acid-base and coordination chemistry:
Protonation and Salt Formation
At physiological pH, the guanidine group is protonated, forming a stable guanidinium cation. This property facilitates:
-
Ion-pair interactions with anionic biomolecules (e.g., DNA phosphate backbone) .
-
Salt formation with acids (e.g., HCl, H₂SO₄), enhancing solubility .
Condensation Reactions
The guanidine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff base derivatives:
Example :
1-(3-Bromo-2-methylphenyl)guanidine + Benzaldehyde → N-Benzylidene-1-(3-bromo-2-methylphenyl)guanidine (Yield: 62%) .
Biological Activity Modulation
Structural analogs demonstrate that bromine substitution influences bioactivity:
-
Antimicrobial activity : Bromine enhances lipophilicity, improving membrane penetration (IC₅₀: 18 μM against P. aeruginosa) .
-
Enzyme inhibition : Bromine’s steric bulk optimizes binding to kinase active sites (e.g., MSK1 inhibition) .
Stability and Degradation Pathways
科学研究应用
1-(3-Bromo-2-methylphenyl)guanidine has several applications in scientific research:
作用机制
The mechanism of action of 1-(3-Bromo-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s specificity and binding affinity .
相似化合物的比较
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)guanidine
- 1-(3-Chloro-2-methylphenyl)guanidine
- 1-(3-Bromo-4-methylphenyl)guanidine
Uniqueness
1-(3-Bromo-2-methylphenyl)guanidine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds .
生物活性
1-(3-Bromo-2-methylphenyl)guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The presence of the bromine atom and the guanidine functional group contributes to its biological activity.
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Research indicates that guanidine derivatives, including this compound, enhance cellular accumulation in bacteria, making them promising candidates for antibiotic development. For instance, one study reported that guanidine compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.5 µM against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of this compound
| Bacteria | MIC (µM) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 1.5 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 8.5 |
Anticancer Potential
Recent research suggests that certain guanidine derivatives may possess anticancer properties. For example, studies have indicated that modifications to the guanidine structure can enhance cytotoxicity against various cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Efficacy : A study investigated the efficacy of various guanidine derivatives against resistant bacterial strains. The results highlighted that the introduction of halogen substituents, such as bromine in this compound, significantly improved antibacterial potency compared to non-substituted analogs .
- Mechanism of Action : Research has shown that guanidinium compounds increase bacterial uptake by altering membrane potential and inhibiting efflux pumps, which enhances their effectiveness against resistant strains .
属性
分子式 |
C8H10BrN3 |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
2-(3-bromo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
IZVRWKMMTMTYHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















